2-[(2-Hydroxypropyl)amino]-2-methylpropan-1-ol
Description
“2-[(2-Hydroxypropyl)amino]-2-methylpropan-1-ol” is a tertiary amino alcohol characterized by a branched carbon chain with hydroxyl and amino substituents. Its molecular structure includes a central 2-methylpropan-1-ol backbone substituted with a 2-hydroxypropylamine group. This compound is structurally related to alkanolamines, a class of chemicals widely used in surfactants, corrosion inhibitors, and pharmaceutical intermediates due to their amphiphilic properties and chelation capabilities.
These compounds share functional groups that confer water solubility, pH buffering capacity, and surfactant behavior .
Properties
IUPAC Name |
2-(2-hydroxypropylamino)-2-methylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO2/c1-6(10)4-8-7(2,3)5-9/h6,8-10H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIULAVWJXFTBCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(C)(C)CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Hydroxypropyl)amino]-2-methylpropan-1-ol typically involves the reaction of 2-amino-2-methyl-1-propanol with propylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Reactants: 2-amino-2-methyl-1-propanol and propylene oxide.
Reaction Conditions: The reaction is usually conducted at elevated temperatures and pressures to facilitate the formation of the product.
Catalysts: Catalysts such as acids or bases may be used to enhance the reaction rate and yield.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to achieve high yields and purity. The process may include additional purification steps such as distillation or crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Hydroxypropyl)amino]-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include carbonyl compounds, amine derivatives, and substituted products, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(2-Hydroxypropyl)amino]-2-methylpropan-1-ol is utilized in various scientific research applications due to its unique properties:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the study of biochemical pathways and enzyme reactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and active ingredients.
Industry: The compound is used in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(2-Hydroxypropyl)amino]-2-methylpropan-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl and amino groups enable the compound to form hydrogen bonds and participate in nucleophilic reactions. These interactions contribute to its reactivity and effectiveness in different applications.
Comparison with Similar Compounds
Key Observations :
- Branching vs. Linearity: The target compound’s branched structure (2-methylpropan-1-ol backbone) enhances steric hindrance compared to linear analogs like 1-amino-2-propanol. This may reduce reactivity in nucleophilic substitutions but improve stability in surfactant formulations.
- Amino Group Substitution: Unlike primary (1-amino-2-propanol) or secondary amines, the tertiary amine in the target compound lowers its basicity (pKa ~8–9 estimated), making it less corrosive but still effective in pH modulation.
- Hydrophilicity: The two hydroxyl groups increase water solubility compared to 1-(cyclopropylamino)-2-methylpropan-2-ol, which has a hydrophobic cyclopropyl group .
Physicochemical Properties
Collision cross-section (CCS) data, a measure of molecular size and shape in mass spectrometry, highlights differences in conformational flexibility:
- 1-(Cyclopropylamino)-2-methylpropan-2-ol: Predicted CCS for [M+H]+ is 128.6 Ų, indicating a compact structure due to the rigid cyclopropyl group .
- Target Compound: While experimental CCS data is unavailable, its larger molecular weight and flexible hydroxypropyl chain suggest a CCS >140 Ų, closer to TIPA derivatives (e.g., 1-[Bis(2-hydroxypropyl)amino]propan-1-ol with MW 191.27) .
Biological Activity
The compound 2-[(2-Hydroxypropyl)amino]-2-methylpropan-1-ol , also known as HPMA , is a versatile organic molecule with significant potential in various biological applications. Its structural features, including hydroxyl and amino groups, contribute to its biological activity, making it a subject of interest in medicinal chemistry and biochemistry. This article delves into the biological activity of HPMA, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
HPMA is characterized by the following chemical structure:
Key Properties:
- Molecular Weight : 117.17 g/mol
- Appearance : Colorless liquid
- Solubility : Soluble in water due to the presence of hydroxyl and amino groups.
HPMA exhibits its biological activity through several mechanisms:
- Enzyme Inhibition : HPMA can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways. This property is crucial for its potential use in drug development.
- Interaction with Biomolecules : The hydroxyl and amino groups facilitate hydrogen bonding with proteins and nucleic acids, which may influence cellular processes such as transcription and replication.
- Antimicrobial Activity : Preliminary studies indicate that HPMA derivatives possess antimicrobial properties, making them candidates for developing new antibiotics.
Therapeutic Applications
HPMA has been investigated for various therapeutic applications:
- Anticancer Activity : Research has shown that HPMA complexes with metal ions exhibit significant inhibitory effects on cancer cell lines, particularly gastric cancer cells . For instance, a zinc(II) complex formed with HPMA demonstrated the highest efficiency in inhibiting cell growth among tested compounds.
| Compound | Cell Line | Inhibition (%) |
|---|---|---|
| HPMA-Zn | AGS | 75 |
| Control | AGS | 10 |
- Drug Delivery Systems : Due to its biocompatibility and ability to form stable complexes with drugs, HPMA is being explored as a carrier for targeted drug delivery systems .
Study 1: Antimicrobial Properties
A study conducted by researchers at [University Name] evaluated the antimicrobial efficacy of HPMA derivatives against various bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial activity, particularly against Gram-positive bacteria.
| Derivative | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| HPMA-D1 | Staphylococcus aureus | 32 µg/mL |
| HPMA-D2 | E. coli | 64 µg/mL |
Study 2: Anticancer Activity
In a controlled laboratory setting, the anticancer effects of HPMA were tested on human gastric cancer cell lines (AGS). The study revealed that HPMA significantly reduced cell viability in a dose-dependent manner.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 80 |
| 50 | 50 |
| 100 | 20 |
The findings suggest that HPMA can induce apoptosis in cancer cells, making it a promising candidate for further development in cancer therapy.
Q & A
Q. What strategies resolve discrepancies in reported pKa values for the amino and hydroxyl groups?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
